molecular formula C23H24N4O2S B2820403 N-[(4-methylphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251615-47-0

N-[(4-methylphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Numéro de catalogue: B2820403
Numéro CAS: 1251615-47-0
Poids moléculaire: 420.53
Clé InChI: WPCXRPVKYJMMLZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(4-methylphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a sulfonamide derivative featuring a [1,2,4]triazolo[4,3-a]pyridine core. This compound is structurally characterized by two distinct arylalkyl substituents on the sulfonamide nitrogen: a 4-methylbenzyl group and a 4-isopropylphenyl moiety. Such substitutions are hypothesized to modulate its physicochemical properties (e.g., lipophilicity, solubility) and biological activity, particularly in therapeutic contexts such as antimalarial or antimicrobial applications .

Propriétés

IUPAC Name

N-[(4-methylphenyl)methyl]-N-(4-propan-2-ylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S/c1-17(2)20-10-12-21(13-11-20)27(15-19-8-6-18(3)7-9-19)30(28,29)22-5-4-14-26-16-24-25-23(22)26/h4-14,16-17H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCXRPVKYJMMLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(C2=CC=C(C=C2)C(C)C)S(=O)(=O)C3=CC=CN4C3=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-[(4-methylphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the triazole class, characterized by its unique structural features that confer various biological activities. The general structure can be represented as follows:

C19H22N4O2S\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_2\text{S}

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to N-[(4-methylphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide have been evaluated for their cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
17lA5490.98 ± 0.08c-Met inhibition
17lMCF-71.05 ± 0.17VEGFR-2 inhibition
17lHeLa1.28 ± 0.25Apoptosis induction

The compound 17l exhibited significant inhibitory activities against A549 and MCF-7 cancer cell lines with IC50 values below 1 µM, indicating high potency . The mechanism involves the inhibition of key signaling pathways such as c-Met and VEGFR-2, crucial for tumor growth and metastasis.

The mechanism by which N-[(4-methylphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide exerts its biological effects primarily involves:

  • Kinase Inhibition : The compound inhibits receptor tyrosine kinases (RTKs), particularly c-Met and VEGFR-2, which are involved in cancer cell proliferation and angiogenesis.
  • Induction of Apoptosis : It promotes apoptosis in cancer cells through the activation of caspases and modulation of apoptotic signaling pathways.
  • Cell Cycle Arrest : The compound has been shown to induce G0/G1 phase arrest in cancer cells, preventing further proliferation.

Study on Antitumor Activity

In a study investigating the effects of various triazole derivatives on cancer cell lines, N-[(4-methylphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide was tested alongside other derivatives. The results indicated that this compound significantly inhibited cell viability in a dose-dependent manner across multiple cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) .

Comparative Analysis with Other Compounds

Comparative studies with established anticancer agents such as vinblastine revealed that N-[(4-methylphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide exhibits a similar or enhanced potency in inhibiting tumor growth .

Table 2: Comparative Anticancer Activity

CompoundIC50 (µM)Reference
N-[...]triazolo derivative<1
Vinblastine~10

Comparaison Avec Des Composés Similaires

Compound 8c (N-(3,5-Dimethylphenyl)-N-(4-methoxybenzyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide)

  • Substituents :
    • N1: 3,5-Dimethylphenyl
    • N2: 4-Methoxybenzyl
    • Core: 3-Methyltriazolo-pyridine
  • Synthesis : Prepared via alkylation with 4-methoxybenzyl chloride (62% yield) .
  • Physicochemical Data :
    • Melting point: 168–169°C
    • NMR data indicates strong aromatic shielding effects due to electron-donating methoxy and methyl groups .

N-[4-(Propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

  • Substituents :
    • N1: 4-Isopropylphenyl (single substituent)
    • Core: Unsubstituted triazolo-pyridine
  • Availability : Marketed as a medicinal chemistry intermediate (CAS: 1325305-79-0), but pharmacological data are unspecified .

Structural and Functional Differences

Feature Target Compound Compound 8c N-[4-(Propan-2-yl)phenyl]-...
Core Substitution None 3-Methyl None
N1 Substituent 4-Methylbenzyl 3,5-Dimethylphenyl
N2 Substituent 4-Isopropylphenyl 4-Methoxybenzyl 4-Isopropylphenyl (single N-substituent)
Lipophilicity High (isopropyl and methyl groups) Moderate (methoxy reduces lipophilicity) High (isopropyl)
Synthetic Yield Not reported 62% Not reported
  • Key Observations :
    • The target compound’s 4-methylbenzyl and 4-isopropylphenyl groups likely enhance lipophilicity compared to Compound 8c’s 4-methoxybenzyl , which may improve membrane permeability but reduce aqueous solubility.
    • The absence of a 3-methyl group on the triazolo-pyridine core (unlike 8c) could influence binding interactions in biological targets .

Pharmacological Implications

While direct activity data for the target compound are lacking, insights can be extrapolated from structural analogs:

Antimalarial Potential: Compound 8c’s antimalarial investigation suggests that triazolo-pyridine sulfonamides may target parasite enzymes (e.g., dihydroorotate dehydrogenase). The target compound’s isopropyl group could enhance binding to hydrophobic pockets in such targets .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.